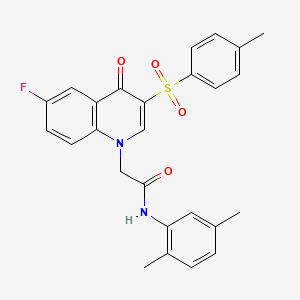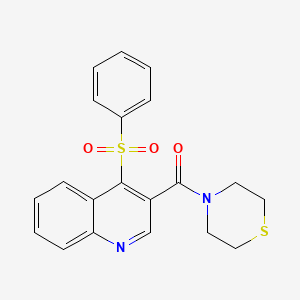
N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as DFTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFTA is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is not fully understood, but it is thought to act by inhibiting the NF-κB signaling pathway. This pathway plays a critical role in inflammation and cancer, and inhibition of this pathway has been shown to have therapeutic benefits in a variety of diseases. N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can reduce tumor growth in animal models and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it ideal for use in screening assays and other high-throughput experiments. However, one limitation of N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
For research include the development of analogs with improved biological activity and the investigation of the role of N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 6-fluoro-4-oxo-3-tosylquinoline, which is then reacted with N-(2,5-dimethylphenyl)glycine to yield N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. The purity of the final product is critical for its use in scientific research, and several purification methods are available, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been studied extensively for its potential use in scientific research. It has been shown to have a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. N-(2,5-dimethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been used in studies investigating the role of the NF-κB signaling pathway in inflammation and cancer, as well as in studies investigating the mechanisms of action of other drugs.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-16-5-9-20(10-6-16)34(32,33)24-14-29(23-11-8-19(27)13-21(23)26(24)31)15-25(30)28-22-12-17(2)4-7-18(22)3/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOWVUDKXOKMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2609226.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)
![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2609229.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcar boxamide](/img/structure/B2609230.png)
![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2609231.png)



![3-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2609236.png)


![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)